

# An In-depth Technical Guide to Levophencynonate

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## Compound of Interest

Compound Name: Levophencynonate

Cat. No.: B608544

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
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Levophencynonate** is a selective antagonist of muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors integral to the parasympathetic nervous system and various central nervous system functions. This document provides a comprehensive technical overview of **Levophencynonate**, including its chemical properties, mechanism of action, and relevant experimental methodologies. Due to the limited availability of public data, this guide also outlines general experimental protocols applicable to the study of muscarinic receptor antagonists, which can be adapted for the specific investigation of **Levophencynonate**.

## Chemical and Physical Properties

**Levophencynonate** is a chiral molecule with a complex stereochemistry that is crucial for its biological activity. Its systematic IUPAC name is (1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate[1]. The hydrochloride salt is also a common form for research and development[2].

Property	Value	Reference
IUPAC Name	(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate	[1]
Synonyms	Levo-phencynonate, L-phencynonate	
Molecular Formula	C22H31NO3	[1]
Molecular Weight	357.49 g/mol	[1]
CAS Number	230313-75-4 (free base)	
Chemical Structure		MedKoo Biosciences

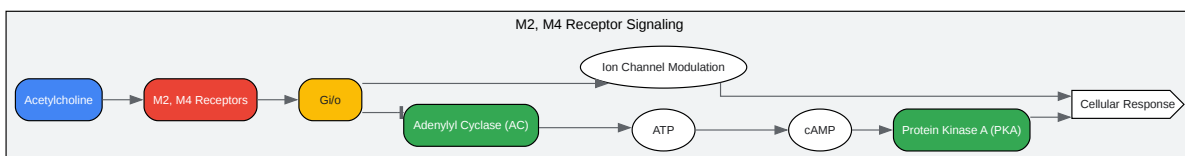
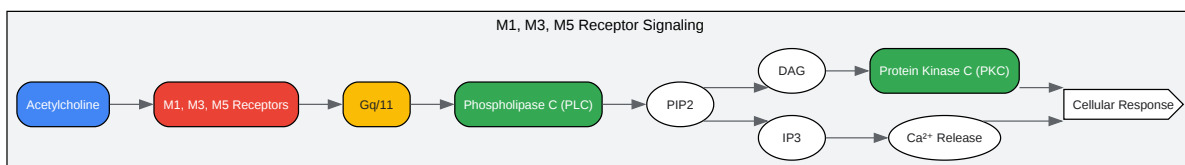
## Mechanism of Action and Signaling Pathways

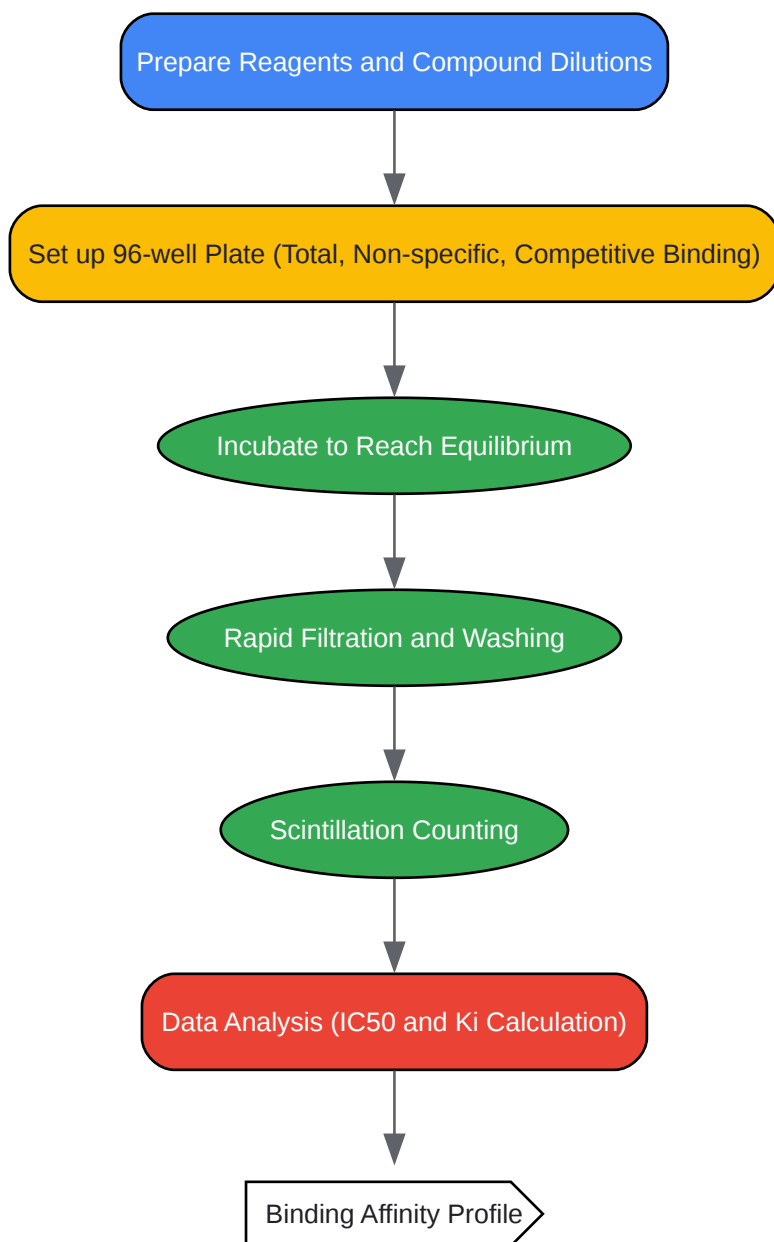
**Levophencynonate** functions as a muscarinic receptor antagonist. Muscarinic receptors are classified into five subtypes (M1-M5), each coupled to distinct G proteins and downstream signaling cascades. As a competitive antagonist, **Levophencynonate** binds to these receptors, preventing their activation by the endogenous neurotransmitter acetylcholine (ACh). This blockade modulates a variety of physiological responses.

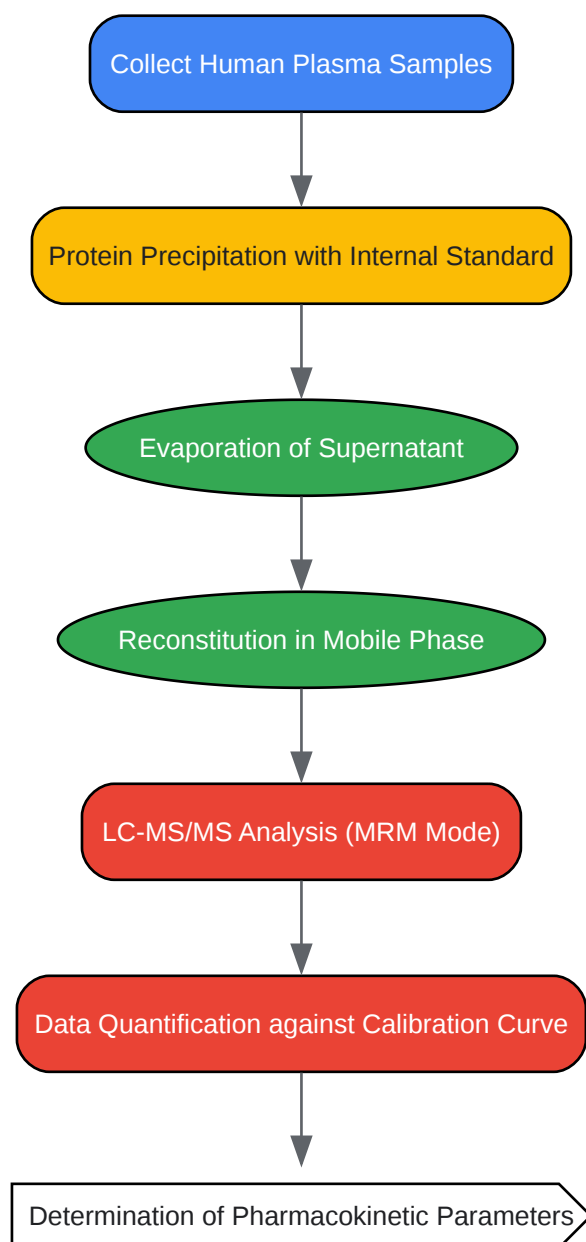
The specific binding affinities ( $K_i$  values) of **Levophencynonate** for each muscarinic receptor subtype (M1-M5) are not publicly available at this time. Such data would be critical for understanding its selectivity profile and predicting its therapeutic and off-target effects.

## General Muscarinic Receptor Signaling Pathways

The antagonism of muscarinic receptors by **Levophencynonate** interrupts key signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.







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## References

- 1. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
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